3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide
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Overview
Description
3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide is an organic compound that features a propanamide backbone with an ethylsulfamoyl group attached to a phenyl ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethylsulfamoyl Intermediate: This step involves the reaction of ethylamine with sulfonyl chloride to form the ethylsulfamoyl group.
Attachment to the Phenyl Ring: The ethylsulfamoyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.
Formation of the Propanamide Backbone: The propanamide backbone is synthesized separately and then coupled with the ethylsulfamoyl-phenyl intermediate using amide bond formation techniques.
Introduction of the Fluorophenyl Group: Finally, the fluorophenyl group is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide
- 3-[4-(ethylsulfamoyl)phenyl]-N-(4-fluorophenyl)propanamide
- 3-[4-(ethylsulfamoyl)phenyl]-N-(2-chlorophenyl)propanamide
Uniqueness
3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide is unique due to the specific positioning of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the ethylsulfamoyl group also adds to its distinct properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[4-(ethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-2-19-24(22,23)14-10-7-13(8-11-14)9-12-17(21)20-16-6-4-3-5-15(16)18/h3-8,10-11,19H,2,9,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCYANVWXXEALZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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